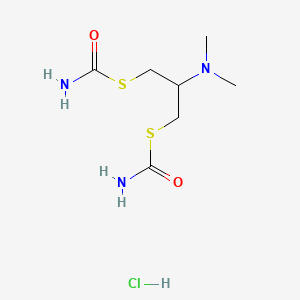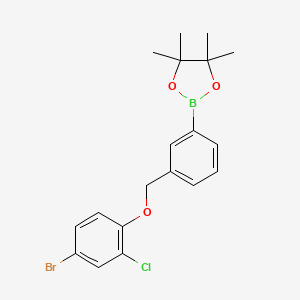
Praseodymium(III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) bromide hydrate is a chemical compound with the formula PrBr₃·xH₂O. It is a crystalline compound consisting of praseodymium, a rare earth metal, and bromine, a halogen. This compound is typically green in color and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) bromide hydrate can be synthesized through the reaction of praseodymium oxide or praseodymium carbonate with hydrobromic acid. The general reaction is as follows: [ \text{Pr}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{PrBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting praseodymium metal with bromine gas. This method ensures a high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) bromide.
Substitution: Praseodymium(III) chloride or praseodymium(III) iodide.
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other praseodymium compounds.
Biology: Employed in biochemical research for studying enzyme activities and protein interactions.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets, optical materials, and electronic devices
Wirkmechanismus
The mechanism of action of praseodymium(III) bromide hydrate involves its ability to interact with various molecular targets. In catalytic applications, it acts by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction. In biological systems, it can bind to specific proteins or enzymes, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Praseodymium(III) bromide hydrate can be compared with other praseodymium halides such as praseodymium(III) chloride and praseodymium(III) iodide:
Praseodymium(III) chloride (PrCl₃): Similar in structure but has different reactivity and solubility properties.
Praseodymium(III) iodide (PrI₃): More reactive due to the larger atomic radius of iodine compared to bromine.
Praseodymium(III) fluoride (PrF₃): Less hygroscopic and more stable under atmospheric conditions.
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
praseodymium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)




![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)




